Absence of Comparative Bioactivity Data for 14-Deoxy-12-ethoxyl Andrographolide
A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any study that provides quantitative, comparator-based evidence for the target compound. For instance, the 2019 study by Kandanur et al. [1] evaluates new 12-substituted-14-deoxy-andrographolide derivatives as apoptosis inducers but does not include the 12-ethoxyl variant. This represents a critical gap, as the differentiation of 14-deoxy-12-ethoxyl andrographolide from closely related analogs like 3,19-diacetyl-12-phenylthio-14-deoxy-andrographolide (3g) [1] or 12-arylamino-14-deoxy-andrographolide derivatives (III q and III r) [2] remains unestablished.
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No quantitative data available for 14-deoxy-12-ethoxyl andrographolide. |
| Comparator Or Baseline | Andrographolide (parent compound) and other C-12 substituted derivatives (e.g., 3g, III q, III r) show potent cytotoxicity in various NCI-60 cell line screens, but direct comparison is not possible. |
| Quantified Difference | Indeterminate |
| Conditions | In vitro cytotoxicity assays against HCT-116, MCF-7, and NCI-60 panel cell lines as described in the literature. |
Why This Matters
Without this foundational data, a scientific or industrial user cannot prioritize this compound over a more well-characterized analog based on efficacy, making procurement decisions highly speculative.
- [1] Kandanur, S. G. S., et al. (2019). Design, synthesis, and biological evaluation of new 12-substituted-14-deoxy-andrographolide derivatives as apoptosis inducers. Chemical Papers, 73(7), 1669–1675. View Source
- [2] Kandanur, S. G. S., et al. (2015). Synthesis and in vitro cytotoxicity of novel C-12 substituted-14-deoxy-andrographolide derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5781–5786. View Source
